molecular formula C19H18ClNO3 B5078079 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B5078079
M. Wt: 343.8 g/mol
InChI Key: PGOYVGRPVNBELQ-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a chloro-substituted hydroxyphenyl group and a methoxyphenyl group attached to a cyclohexene ring

Properties

IUPAC Name

3-(5-chloro-2-hydroxyanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-24-17-5-2-12(3-6-17)13-8-15(11-16(22)9-13)21-18-10-14(20)4-7-19(18)23/h2-7,10-11,13,21,23H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYVGRPVNBELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the chloro-substituted hydroxyphenyl and methoxyphenyl precursors. These precursors are then subjected to a series of reactions, including amination and cyclization, to form the final compound. Common reagents used in these reactions include boron tribromide for demethylation and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one
  • 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one

Uniqueness

3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties

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